4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
CAS No.: 1597258-74-6
Cat. No.: VC2765793
Molecular Formula: C12H21N3O
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1597258-74-6 |
|---|---|
| Molecular Formula | C12H21N3O |
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | 4-[(1-propylpyrazol-4-yl)oxymethyl]piperidine |
| Standard InChI | InChI=1S/C12H21N3O/c1-2-7-15-9-12(8-14-15)16-10-11-3-5-13-6-4-11/h8-9,11,13H,2-7,10H2,1H3 |
| Standard InChI Key | RYXWEPSGFPIHSD-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C=N1)OCC2CCNCC2 |
| Canonical SMILES | CCCN1C=C(C=N1)OCC2CCNCC2 |
Introduction
Chemical Identity and Properties
4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine is characterized by a distinct molecular structure that combines multiple pharmacologically relevant elements. The compound features a piperidine ring linked to a pyrazole moiety via an oxymethyl group, with a propyl chain attached to the pyrazole ring. This arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially favorable for biological interactions.
Physical and Chemical Characteristics
The compound possesses specific chemical and physical properties that define its behavior in various environments. These properties are crucial for understanding its potential applications and reactivity patterns.
Table 1: Basic Physical and Chemical Properties of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
| Property | Value |
|---|---|
| CAS Number | 1597258-74-6 |
| Molecular Formula | C₁₂H₂₁N₃O |
| Molecular Weight | 223.31 g/mol |
| Physical State | Not specified in literature |
| Solubility | Not fully documented |
| Melting Point | Not reported in available literature |
| Boiling Point | Not reported in available literature |
The compound contains three nitrogen atoms—two in the pyrazole ring and one in the piperidine ring—providing potential hydrogen bond acceptor sites. The oxygen atom in the oxymethyl linkage offers additional hydrogen bond accepting capabilities, potentially enhancing the compound's interactions with biological targets .
Structural Identifiers
For precise identification and database referencing, various structural identifiers are assigned to this compound. These identifiers are essential for unambiguous communication in scientific literature and chemical databases.
Table 2: Structural Identifiers of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-[(1-propylpyrazol-4-yl)oxymethyl]piperidine |
| InChI | InChI=1S/C12H21N3O/c1-2-7-15-9-12(8-14-15)16-10-11-3-5-13-6-4-11/h8-9,11,13H,2-7,10H2,1H3 |
| InChIKey | RYXWEPSGFPIHSD-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C=N1)OCC2CCNCC2 |
| PubChem CID | 114608505 |
These identifiers facilitate the retrieval of information about the compound from chemical databases and ensure accurate structural representation in scientific communications .
Structural Analysis
Structural Components
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at position 1 with a propyl chain and at position 4 with an oxymethyl linker .
-
Oxymethyl Linker: A methylene ether group (-CH₂-O-) that connects the pyrazole and piperidine moieties, providing conformational flexibility to the molecule.
-
Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. This ring is substituted at position 4 with the oxymethyl linker connected to the pyrazole moiety .
The propyl chain attached to the pyrazole ring introduces lipophilicity to the molecule, potentially enhancing membrane permeability, while the basic nitrogen of the piperidine ring contributes to the compound's water solubility and potential for salt formation.
Comparison with Related Compounds
Examining related compounds can provide valuable insights into the potential properties and applications of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine. Several structural analogs with similar chemical features have been reported in the literature.
Structural Analogs
Table 3: Comparison of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine with Selected Related Compounds
These structural analogs differ primarily in the nature of the substituents on the pyrazole ring and the type of linkage between the pyrazole and piperidine moieties. Such variations can significantly impact physicochemical properties, binding affinities, and biological activities .
Pharmacophore Analysis
The recurring structural elements across these related compounds suggest potential pharmacophoric features that might be important for biological activity:
-
A basic nitrogen center (piperidine)
-
An aromatic or heteroaromatic ring system (pyrazole)
-
Hydrophobic substituents (alkyl or aryl groups)
-
Hydrogen bond acceptors (nitrogen atoms in the heterocycles)
These structural elements are commonly associated with compounds that interact with various biological targets, including enzymes, receptors, and ion channels .
Future Research Directions
Research on 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine and related compounds could be expanded in several promising directions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume